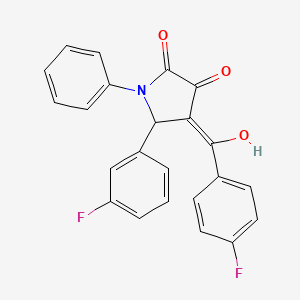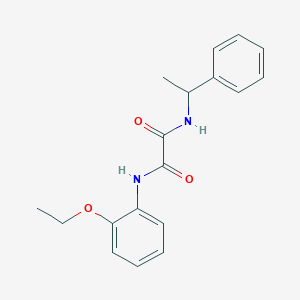![molecular formula C21H24N2O2 B5399191 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperidine compounds and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide is not fully understood. However, it has been proposed that 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and oxidative stress. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to activate the Nrf2/ARE pathway, which is a cellular signaling pathway that regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to have analgesic effects in animal models of pain. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that it has been extensively studied for its potential therapeutic applications. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, which make it a promising candidate for the development of new drugs. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been found to be relatively safe and well-tolerated in animal studies.
One limitation of using 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in lab experiments is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in the biological effects of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide. Additionally, the pharmacokinetics and pharmacodynamics of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide need to be further studied to determine the optimal dosage and administration route for therapeutic use.
Zukünftige Richtungen
For the study of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide include further investigation of its molecular pathways and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide involves the reaction of 4-biphenylcarboxylic acid with piperidine and propionyl chloride. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide in a pure form.
Wissenschaftliche Forschungsanwendungen
3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has also been found to have analgesic effects in animal models of pain. Additionally, 3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide has been shown to protect neurons from oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
3-[3-(4-phenylbenzoyl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-20(24)12-14-23-13-4-7-19(15-23)21(25)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVKWBAIKRQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)N)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![allyl 5-(4-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399131.png)
![3-(5-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5399139.png)
![ethyl 1-[3-(1-adamantyl)-3-oxo-1-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5399145.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5399163.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)

![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)